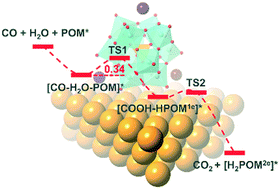Water–gas shift reaction co-catalyzed by polyoxometalate (POM)–gold composites: the “magic” role of POMs†
Catalysis Science & Technology Pub Date: 2020-10-15 DOI: 10.1039/D0CY01722A
Abstract
The water–gas shift reaction (WGSR, CO + H2O ↔ CO2 + H2) is an industrially important process that has been used to achieve high conversions of CO to CO2 for application in proton-exchange membrane fuel cells. Many oxide-supported gold catalysts are identified as effective catalysts for the low-temperature WGSR, but the origin of the unique catalytic properties and the role of the Au/oxide interface in this process remain under debate. In the present work, ab initio density functional theory (DFT) calculations combined with a periodic continuum solvation model were applied to provide a mechanistic network of WGSR co-catalyzed by Au(111) and polyoxometalates (POM = [PMo12O40]3− and [PW12O40]3−) in aqueous solution. The contributions of Mo(d) and O(sp) bands near the Fermi level (EF) of PMo12–Au(111) were found to be responsible for the high activity of the PMo12 modified gold catalyst, by serving as both an electron shuttle and a proton acceptor. We proposed a simple route where CO could assist water dissociation to directly form COOHads on POM–Au(111) (POMads + COads + H2Oads → COOHads + HPOMe), with barriers lower than 8 kcal mol−1 for the rate-determining step. Fully consistent with the electronic trends (W(d) > Mo(d) above EF), the PW12–Au(111) system is computed to be less active than the homologous phosphomolybdate due to the decreased basicity of O sites and lower reduction ability of W(d) orbitals. The functional mechanism and the role of POMs described in this work could inspire the design of new active WGSR catalysts.


Recommended Literature
- [1] Interaction between anions and substituted molecular bowls†
- [2] A target-triggered exponential amplification-based DNAzyme biosensor for ultrasensitive detection of folate receptors†
- [3] Front cover
- [4] Electrochemical biomemory devices based on self-assembled graphene–Shewanella oneidensis composite biofilms
- [5] The design of dithieno[3,2-b:2′,3′-d]pyrrole organic photovoltaic materials for high-efficiency organic/perovskite solar cells
- [6] Enhancement of oxygen reduction reaction activities by Pt nanoclusters decorated on ordered mesoporous porphyrinic carbons†
- [7] Preparation, structure and analysis of the bonding in the molecular entity (OSO)2Li{[AlF(ORF)3]Li[Al(ORF)4]} (RF = C(CF3)3)†
- [8] Amorphous metal–organic frameworks for drug delivery†
- [9] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [10] Domino reactions of rhodium(ii) carbenoids for alkaloid synthesis†










